5-Methoxy-2-(methylamino)benzoic acid

Description

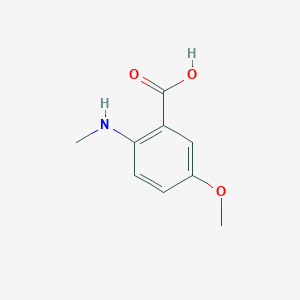

5-Methoxy-2-(methylamino)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a methylamino group at the 2-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting receptors or enzymes involving amino and carboxylic acid functionalities.

Properties

IUPAC Name |

5-methoxy-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-8-4-3-6(13-2)5-7(8)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGBVTRXWNSNIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the methylation of 2-amino-5-methoxybenzoic acid. This can be done by reacting 2-amino-5-methoxybenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid to yield 5-methoxy-2-aminobenzoic acid, followed by methylation using methyl iodide or dimethyl sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methoxy-2-(methylamino)benzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

Agrochemicals: It is used in the synthesis of herbicides and pesticides.

Dyes and Pigments: The compound is used in the production of certain dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs and their substituent differences:

Physicochemical Properties

Melting Points and Solubility

- 5-Methoxy-2-(propylamino)benzoic acid: Higher molecular weight (209.24 g/mol) compared to the target compound may reduce aqueous solubility .

- 5-Methoxysalicylic acid: The phenolic -OH group (pKa ~2.5–3.0) enhances acidity, improving solubility in basic aqueous solutions .

Hydrogen-Bonding Capacity

- 5-Methoxy-2-methylbenzoic acid lacks H-bond donors, reducing interaction with polar biological targets.

Biological Activity

5-Methoxy-2-(methylamino)benzoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its methoxy group at the 5-position and a methylamino group at the 2-position of the benzoic acid moiety. Its molecular formula is with a molecular weight of approximately 181.19 g/mol. The compound exhibits moderate solubility in organic solvents, which can influence its bioavailability and pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it acts as a substrate for imine reductases, facilitating the reduction of imines to amines, thereby influencing cellular metabolism.

- Cell Signaling Modulation : By modulating signaling pathways such as those involving Rho-associated protein kinases (ROCK), this compound can affect smooth muscle contractions and other cellular functions.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has good oral bioavailability and can penetrate the blood-brain barrier effectively. It is primarily metabolized by liver enzymes, including cytochrome P450s, leading to the formation of more water-soluble metabolites that facilitate excretion.

Biological Activities

The compound exhibits a range of biological activities:

- Antiproliferative Effects : In vitro studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. The IC50 values vary depending on the cell line tested, indicating selective activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often compared to standard antioxidants like BHT (butylated hydroxytoluene) .

Case Studies

- Cancer Research : A study evaluated the antiproliferative effects of various derivatives of benzoic acid, including this compound. Results indicated that modifications in the substituents significantly influenced the IC50 values, suggesting a structure-activity relationship that could be exploited for drug design .

- Antiviral Activity : Another research effort focused on the antiviral properties of related compounds against SARS-CoV PLpro. While specific data on this compound was limited, structural analogs demonstrated promising inhibitory effects on viral replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.